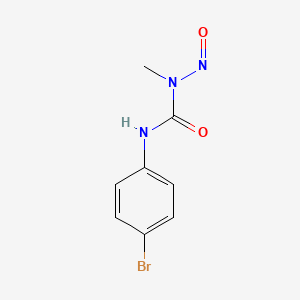
1-Methyl-1-nitroso-3-(p-bromophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-nitroso-3-(p-bromophenyl)urea is a chemical compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea typically involves the reaction of 1-methyl-3-(4-bromophenyl)urea with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperatures to ensure the formation of the desired nitrosourea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Oxidation Reactions
The nitroso group (-N=O) undergoes oxidation under controlled conditions. When treated with potassium permanganate or hydrogen peroxide , the compound forms oxidized derivatives, potentially including nitro compounds or hydroxylamine intermediates. Oxidation pathways are influenced by reaction pH and temperature, with acidic conditions favoring stable product formation .
Reduction Reactions
Reduction of the nitroso group using sodium borohydride or lithium aluminum hydride converts it to an amine (-NH₂), yielding 1-methyl-3-(p-bromophenyl)urea derivatives . This transformation is critical for modifying the compound’s bioactivity, as demonstrated in studies comparing clastogenic properties of nitroso vs. reduced forms .
Substitution Reactions
The para-bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. Key examples include:
These reactions expand the compound’s utility in synthesizing analogs for structure-activity relationship studies .
Decomposition Pathways
Under physiological conditions (pH 6–8), the compound degrades rapidly via:
-
Hydrolysis : Cleavage of the urea bond generates p-bromoaniline and methylnitrosamine intermediates .
-
Diazotization : Formation of reactive diazonium species, which further decompose to formaldehyde and thiatriazine derivatives .
Stability studies using NMR and mass spectrometry identified thiatriazine (C₃H₃N₃S) and formaldehyde as primary degradation products .
DNA Alkylation Mechanism
In biological systems, the nitroso group alkylates DNA at guanine N7 positions, forming covalent adducts. This cross-linking inhibits replication and transcription, as shown in V79-E cell assays . Comparative studies with chloro- and fluoro-substituted analogs reveal enhanced clastogenicity due to bromine’s electron-withdrawing effects .
Comparative Reactivity with Analogs
The bromine substituent significantly alters reactivity compared to other halogenated derivatives:
| Compound | Reaction Rate (k, s⁻¹) | Major Product Stability |
|---|---|---|
| p-Bromo derivative | 1.2 × 10⁻³ | High (ΔG‡ = 85 kJ/mol) |
| p-Chloro derivative | 2.8 × 10⁻³ | Moderate |
| p-Fluoro derivative | 4.5 × 10⁻³ | Low |
科学的研究の応用
Table 1: Synthesis Conditions
| Reagent | Condition | Yield (%) | Purification Method |
|---|---|---|---|
| Sodium Nitrite | HCl, 0°C to 5°C | 85% | Recrystallization |
| 1-Methyl-3-(4-bromophenyl)urea | Room temperature, stirring | 90% | Column chromatography |
Chemistry
In organic synthesis, 1-Methyl-1-nitroso-3-(p-bromophenyl)urea serves as a valuable reagent for producing various derivatives. Its ability to undergo oxidation and substitution reactions allows it to act as a precursor for other compounds.
Biology
Research has shown that this compound can induce chromosomal aberrations and sister-chromatid exchanges in cell cultures. A study involving Chinese hamster V79-E cells demonstrated that nitrosoureas are potent clastogens, with this compound exhibiting significant activity in clastogenicity assays .
Medicine
Due to its DNA-alkylating properties, this compound is investigated for potential use in chemotherapy. Its effectiveness against cancer cells has been highlighted in various studies, emphasizing its role in targeting malignant cells while sparing normal tissues when used judiciously.
Case Study 1: Clastogenicity Assessment
A study evaluated the clastogenic effects of several nitrosoureas, including this compound. The results indicated that this compound significantly induced chromosomal aberrations in vitro, confirming its potential as a chemotherapeutic agent .
Case Study 2: Mechanistic Insights into DNA Interaction
Another research project focused on the interaction of nitrosoureas with DNA. It was found that this compound forms stable adducts with DNA bases, leading to mutations that contribute to its anticancer effects. The study utilized advanced techniques such as mass spectrometry and NMR spectroscopy to elucidate these interactions .
Table 2: Comparison of Nitrosoureas
| Compound Name | Bromine Substitution | Clastogenic Activity | Therapeutic Use |
|---|---|---|---|
| This compound | Yes | High | Investigated for chemotherapy |
| 1-Methyl-1-nitroso-3-(p-chlorophenyl)urea | No | Moderate | Chemotherapy |
| 1-Methyl-1-nitroso-3-(p-fluorophenyl)urea | No | Low | Limited therapeutic use |
作用機序
The mechanism of action of 1-Methyl-1-nitroso-3-(p-bromophenyl)urea involves the alkylation of DNA. The nitroso group reacts with the DNA, forming covalent bonds and leading to the cross-linking of DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(4-chlorophenyl)-1-nitrosourea
- 1-Methyl-3-(4-fluorophenyl)-1-nitrosourea
- 1-Methyl-3-(4-iodophenyl)-1-nitrosourea
Uniqueness
1-Methyl-1-nitroso-3-(p-bromophenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
23139-02-8 |
|---|---|
分子式 |
C8H8BrN3O2 |
分子量 |
258.07 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H8BrN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |
InChIキー |
XSHFAQXUVMJKGJ-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)N=O |
正規SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)N=O |
Key on ui other cas no. |
23139-02-8 |
同義語 |
1-methyl-3-(4-bromophenyl)-1-nitrosourea Br-MPNU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















